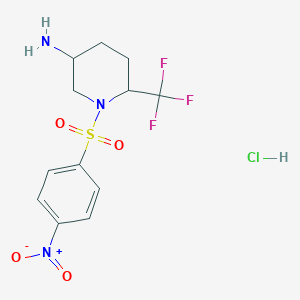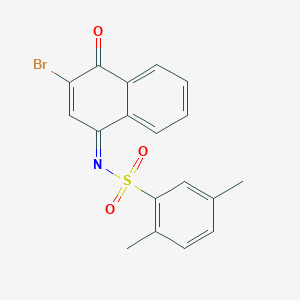
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” is a chemical compound with the CAS number 2965329-32-0 . Unfortunately, the exact molecular formula and weight are not provided in the search results .
Synthesis Analysis
The specific synthesis process for “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” is not available in the search results .Molecular Structure Analysis
The molecular structure of “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” is not provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” are not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight of “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photosensitizers
The compound and its derivatives, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide units, exhibit remarkable potential in photodynamic therapy (PDT) for cancer treatment. These compounds are noted for their high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in PDT. Their photophysical and photochemical properties are well-documented, indicating their efficacy in this application (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022); (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Characterization
The compound has been synthesized and characterized in various studies. Its spectroscopic, aggregation, and photophysical properties have been investigated, particularly in the context of photodynamic therapy. The synthesized structures are characterized using methods such as FTIR, NMR, UV–vis, MALDI-TOF mass spectra, and elemental analysis. These studies help in understanding the compound's potential applications in medicinal chemistry (Avdeenko, Konovalova, & Yakymenko, 2020); (Shi-jie, Hu, & Wei-Xiao, 2010).
Analytical Applications
In analytical chemistry, derivatives of this compound are used for gas-liquid chromatography. For instance, N-dimethylaminomethylene derivatives of primary sulfonamides, which include this compound, have been studied for their chromatographic properties. This research is crucial for developing more efficient methods in chemical analysis (Vandenheuvel & Gruber, 1975).
Potential in Drug Development
Compounds similar to (NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide have been studied for their potential in drug development, particularly as antagonists in various therapeutic applications. The structural and electronic properties of these compounds have been investigated, providing insights into their potential medicinal applications (De-ju, 2015); (Murthy et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3S/c1-11-7-8-12(2)17(9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10H,1-2H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKZYPVJNHMVIE-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

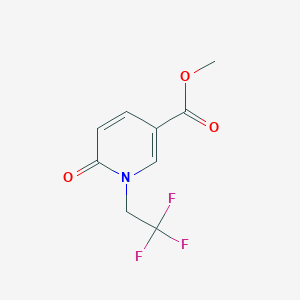
![N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide](/img/structure/B2356663.png)
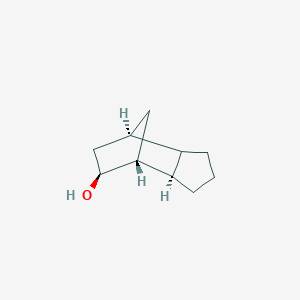
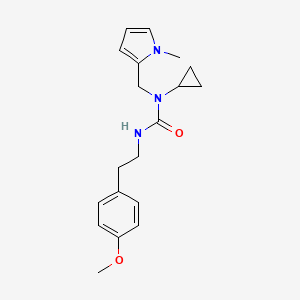
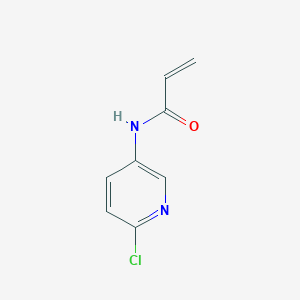
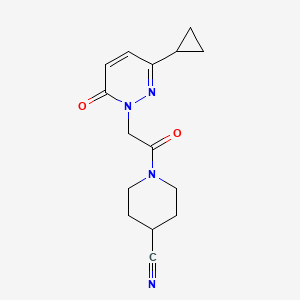
![3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2356672.png)
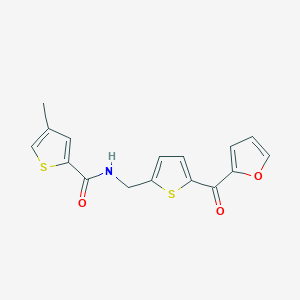
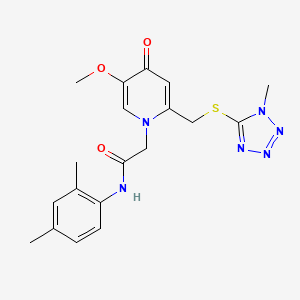
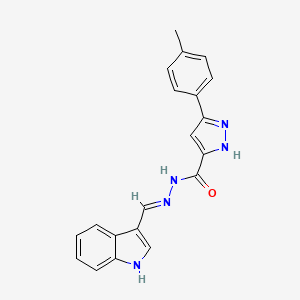
![ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2356681.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)

